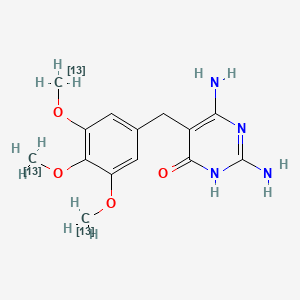
4-Hydroxy Trimethoprim-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Trimethoprim-13C3 is a stable isotope-labeled compound used primarily for research purposes. It is a derivative of trimethoprim, an antibiotic that inhibits bacterial dihydrofolate reductase. The compound has a molecular formula of C11^13C3H18N4O4 and a molecular weight of 309.3 .
Méthodes De Préparation
The preparation of 4-Hydroxy Trimethoprim-13C3 involves synthetic routes that typically start with 3,4,5-trimethoxybenzaldehyde and aniline. These compounds undergo a condensation reaction to form the intermediate, which is then further processed to introduce the 13C3 isotopic label . The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the isotopic label.
Analyse Des Réactions Chimiques
4-Hydroxy Trimethoprim-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often in the presence of bases or acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
4-Hydroxy Trimethoprim-13C3 is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for mass spectrometry and other analytical techniques.
Biology: Researchers use it to study the metabolic pathways and interactions of trimethoprim in biological systems.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of trimethoprim, aiding in the development of new antibiotics.
Industry: The compound is used in the quality control and validation of analytical methods for pharmaceutical products
Mécanisme D'action
4-Hydroxy Trimethoprim-13C3 exerts its effects by inhibiting bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid. This inhibition prevents the formation of bacterial DNA, thereby halting bacterial growth and proliferation. The molecular targets include the active site of the dihydrofolate reductase enzyme, and the pathways involved are primarily related to folate metabolism .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Hydroxy Trimethoprim-13C3 include:
Trimethoprim: The parent compound, widely used as an antibiotic.
Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.
Pyrimethamine: Used to treat protozoal infections.
This compound is unique due to its stable isotope label, which makes it particularly valuable for research applications requiring precise analytical measurements .
Propriétés
Formule moléculaire |
C14H18N4O4 |
|---|---|
Poids moléculaire |
309.30 g/mol |
Nom IUPAC |
2,4-diamino-5-[[3,4,5-tri((113C)methoxy)phenyl]methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1+1,2+1,3+1 |
Clé InChI |
FYJKTYLNKCUCLP-VMIGTVKRSA-N |
SMILES isomérique |
[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CC2=C(N=C(NC2=O)N)N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


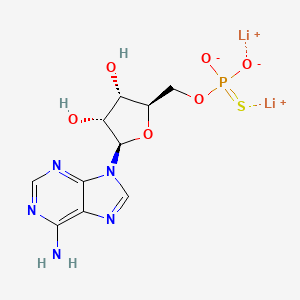
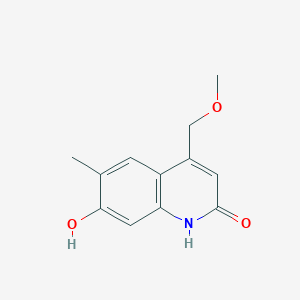
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)
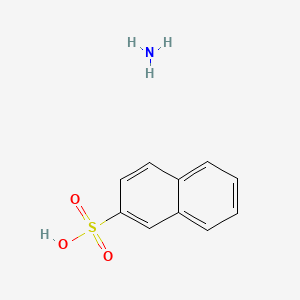
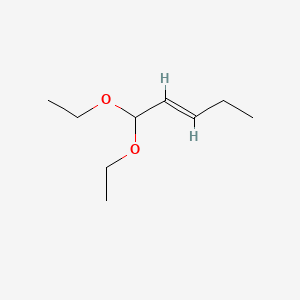

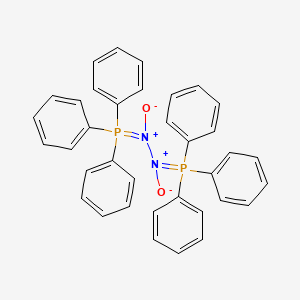


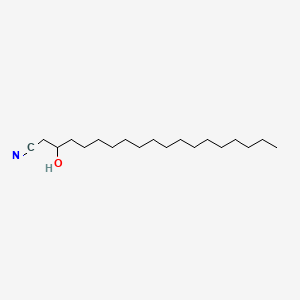
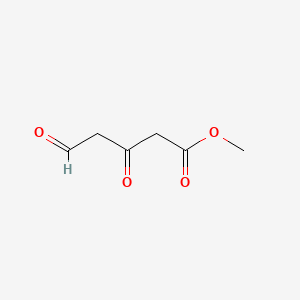
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)

